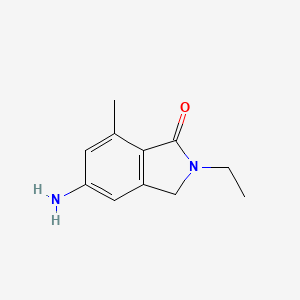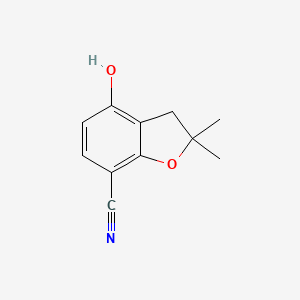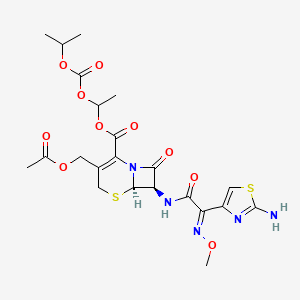
Cefpodoxime Proxetil Impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefpodoxime Proxetil Impurity E is a byproduct found in the synthesis and degradation of cefpodoxime proxetil, an ester-modified prodrug of cefpodoxime. Cefpodoxime proxetil is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Impurities like Impurity E are crucial to identify and characterize to ensure the safety and efficacy of the pharmaceutical product .
Méthodes De Préparation
The synthesis of Cefpodoxime Proxetil Impurity E involves several steps, typically starting from the raw materials used in the production of cefpodoxime proxetil. The synthetic routes often include esterification, hydrolysis, and other chemical reactions under controlled conditions. Industrial production methods involve high-performance liquid chromatography (HPLC) to separate and identify impurities, including Impurity E .
Analyse Des Réactions Chimiques
Cefpodoxime Proxetil Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Cefpodoxime Proxetil Impurity E has several scientific research applications:
Chemistry: Used in the study of degradation pathways and stability of cefpodoxime proxetil.
Biology: Helps in understanding the biological activity and potential toxicity of impurities in pharmaceutical compounds.
Medicine: Ensures the safety and efficacy of cefpodoxime proxetil by identifying and characterizing impurities.
Industry: Used in quality control and assurance processes to maintain the purity of cefpodoxime proxetil
Mécanisme D'action
The mechanism of action of Cefpodoxime Proxetil Impurity E is not well-documented, as it is primarily a byproduct. understanding its formation and degradation pathways helps in ensuring the overall safety and efficacy of cefpodoxime proxetil. The molecular targets and pathways involved in its formation are similar to those of cefpodoxime proxetil, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins .
Comparaison Avec Des Composés Similaires
Cefpodoxime Proxetil Impurity E can be compared with other impurities found in cefpodoxime proxetil, such as Impurity A, B, C, and D. Each impurity has unique characteristics and formation pathways. Impurity E is unique due to its specific formation conditions and chemical structure. Similar compounds include other cephalosporin impurities that arise during the synthesis and degradation of cephalosporin antibiotics .
Propriétés
Formule moléculaire |
C22H27N5O10S2 |
|---|---|
Poids moléculaire |
585.6 g/mol |
Nom IUPAC |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14+/t11?,15-,19-/m1/s1 |
Clé InChI |
JRBKWVHQXXREQH-JGLUBIDVSA-N |
SMILES isomérique |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC(=O)C |
SMILES canonique |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


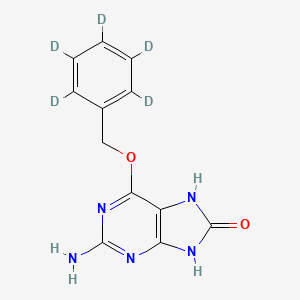
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)
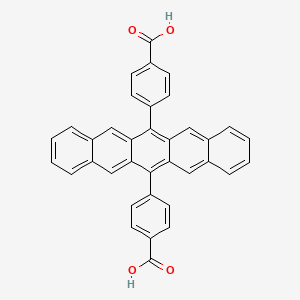

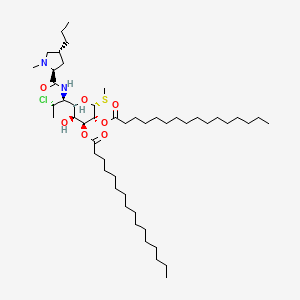



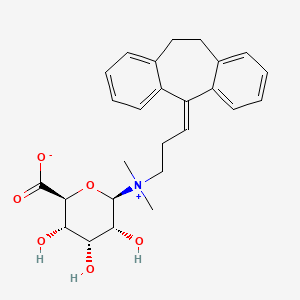
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
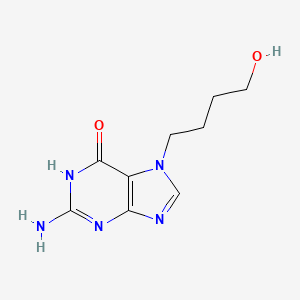
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
